Home > Products > Screening Compounds P16903 > N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide - 920315-33-9

N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide

Catalog Number: EVT-14334108
CAS Number: 920315-33-9
Molecular Formula: C23H22N4O
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide is a complex organic compound with notable chemical and biological properties. It is classified as a benzamide derivative, which typically exhibits various pharmacological activities, including potential therapeutic effects in medicinal chemistry. The compound's structure features an indazole moiety, which is significant in many biological applications.

Source

The synthesis and characterization of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide can be traced through various chemical literature and patent filings, where it is often discussed in the context of drug discovery and development due to its biological activity .

Classification

This compound falls under the category of benzamide derivatives. Benzamides are characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine group (NH2). The specific structure of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide contributes to its classification as a potential histone deacetylase inhibitor, which has implications in cancer therapy and other diseases .

Synthesis Analysis

Methods

The synthesis of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide typically involves several steps:

  1. Formation of the Indazole Ring: Starting from suitable precursors, the indazole ring can be synthesized through cyclization reactions.
  2. Amination: The introduction of the aminophenyl group is achieved via nucleophilic substitution reactions.
  3. Coupling Reaction: The final step involves coupling the aminophenyl group with the indazole derivative to form the complete benzamide structure.

Technical Details

The synthetic route may require specific reagents and conditions, such as:

  • Cyclization agents for forming the indazole ring.
  • Nucleophiles for introducing the amine group.
  • Coupling reagents to facilitate the formation of the benzamide linkage.

The reaction conditions must be optimized to achieve high yields and purity of the final product .

Molecular Structure Analysis

Structure

N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide has a molecular formula of C22H24N4OC_{22}H_{24}N_{4}O and a molecular weight of 372.4 g/mol. The compound features an indazole ring connected to a benzamide structure, characterized by:

  • Aminophenyl group: Contributes to the compound's reactivity and biological activity.
  • Indazole moiety: Imparts unique chemical properties that are valuable in medicinal chemistry.

Data

Key structural data includes:

  • CAS Number: 920315-45-3
  • InChI Key: JUGRSNCXZJACMV-UHFFFAOYSA-N
  • Canonical SMILES: COC1=CC=CC2=C1N(N=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N .
Chemical Reactions Analysis

Reactions

N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide can participate in various chemical reactions:

  1. Oxidation: May yield corresponding oxides or quinones.
  2. Reduction: Can convert nitro groups to amines or reduce double bonds.
  3. Substitution Reactions: Electrophilic or nucleophilic substitutions can introduce new functional groups.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
    These reactions are crucial for modifying the compound's structure to enhance its biological activity or create derivatives with improved properties .
Mechanism of Action

The mechanism of action for N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound likely exerts its effects by binding to these targets, modulating their activity, and influencing various biological pathways.

This modulation can lead to significant outcomes such as altered gene expression or inhibition of specific cellular processes, making it a candidate for therapeutic applications in diseases like cancer .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide include:

  • Appearance: Typically exists as crystalline solids.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and methanol.

These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications in research and industry .

Applications

N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide has several scientific uses:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its histone deacetylase inhibitory activity.
  2. Biological Research: Studied for interactions with biological macromolecules, providing insights into cellular mechanisms.
  3. Material Science: May be utilized in developing new materials or as catalysts due to its unique chemical structure.
Introduction to N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide

This hybrid small molecule represents a rationally designed therapeutic candidate that integrates two pharmacologically significant motifs: an N-(2-aminophenyl)benzamide scaffold and a 3-ethylindazole heterocyclic system. The molecular architecture positions the 2-aminobenzamide moiety as a potential zinc-binding group critical for enzyme inhibition, while the indazole unit enables targeted protein kinase interactions. With a molecular weight of 425.51 g/mol and the systematic name reflecting its bifunctional structure, this compound exemplifies contemporary strategies in targeted cancer drug design – specifically engineered to simultaneously disrupt DNA repair machinery and oncogenic signaling cascades [1] [5].

Structural Classification and Pharmacophoric Features

The compound exhibits three distinct pharmacophoric elements that dictate its biological activity:

  • 2-Aminobenzamide Domain: Features an electron-donating amino group ortho to the benzamide carbonyl. This configuration facilitates critical hydrogen bonding with enzymatic targets (notably PARP-1) and chelates catalytic zinc ions in histone deacetylases via the carbonyl oxygen and ortho-amino group. The planar benzamide system enables π-stacking interactions with aromatic residues in enzyme active sites [1] [6].

  • Indazole Attachment: The 3-ethyl-1H-indazol-1-ylmethyl group provides:

  • A hydrophobic ethyl substituent enhancing membrane permeability and van der Waals interactions
  • Sp²-hybridized nitrogen atoms capable of hydrogen bond acceptance/donation
  • Planar bicyclic structure mimicking purine nucleotides in kinase ATP-binding sites [5] [9]
  • Flexible Methylenic Linker: A -CH₂- bridge connects the benzamide and indazole moieties, conferring conformational adaptability for optimal target engagement while maintaining spatial separation between pharmacophores [4].

Table 1: Critical Pharmacophoric Elements and Their Functions

Structural FeatureRole in Target InteractionMolecular Targets
2-Aminophenyl groupZinc chelation, hydrogen bonding with catalytic residuesPARP-1, HDACs
Benzamide carbonylHydrogen bond acceptance, structural planarityEnzyme catalytic domains
3-EthylindazoleHydrophobic pocket occupation, ATP-competitive kinase inhibitionBCR-ABL, VEGFR, PDGFR
Methylene bridge (-CH₂-)Spatial orientation adjustment, conformational flexibilityN/A

Historical Context in Benzamide and Indazole-Based Drug Discovery

The development of this hybrid compound builds upon four decades of medicinal chemistry research:

  • Benzamide Evolution:
  • 1980s: 3-Aminobenzamide (IC₅₀ = 50 nM against PARP) established the 2-aminobenzamide motif as a PARP inhibitory pharmacophore, though lacking cellular potency [2] [8].
  • 1990s-2000s: Structural refinements produced 2-arylbenzimidazole-4-carboxamides (e.g., compound 78, Kᵢ = 1.6 nM against PARP), demonstrating enhanced enzyme affinity through hydrophobic aryl substitutions [6].
  • 2010s: Clinical PARP inhibitors (Olaparib, Rucaparib) validated the benzamide-derived scaffold in BRCA-mutant cancers, though limited by acquired resistance [3] [7].

  • Indazole Advancements:

  • Early indazole derivatives displayed moderate kinase affinity but poor selectivity.
  • Strategic substitutions at N1 and C3 positions yielded potent inhibitors:
  • AKE-72: 3-Aminoindazole derivative inhibiting BCR-ABLT315I (IC₅₀ = 9 nM) through optimized ethynyl linkage and 4-ethylpiperazine tail [5].
  • Pazopanib: FDA-approved indazole-based VEGFR inhibitor demonstrating clinical efficacy in renal cell carcinoma.

Table 2: Key Historical Benchmarks in Benzamide/Indazole Drug Development

EraBenzamide DerivativesIndazole DerivativesTherapeutic Impact
1980s3-Aminobenzamide (PARP inhibitor)Basic indazole screening compoundsPARP inhibition concept validated
1990s2-Arylbenzimidazole-4-carboxamides (Kᵢ = 1.6 nM)N1-substituted indazole kinase inhibitorsImproved enzyme affinity and cellular activity
2000sOlaparib (clinical PARP inhibitor)Pazopanib (VEGFR inhibitor)Clinical translation in oncology
2010s+Hybrid benzamide-indazole compoundsAKE-72 (pan-BCR-ABL inhibitor)Overcoming drug resistance mechanisms

Rationale for Targeting PARP-1 and Kinase Pathways

The compound's dual-targeting strategy addresses two complementary oncogenic mechanisms:

  • PARP-1 Inhibition Rationale:
  • PARP-1 facilitates base excision repair (BER) through poly(ADP-ribose) chain synthesis upon DNA damage detection. Its 500-fold activation upon DNA binding makes it a sensitive DNA damage sensor [3].
  • Synthetic lethality occurs when PARP inhibition combines with homologous recombination defects (e.g., BRCA mutations): Unrepaired single-strand breaks collapse replication forks into irreparable double-strand breaks [7].
  • The 2-aminobenzamide moiety competitively inhibits NAD⁺ binding in PARP-1's catalytic domain (Kᵢ values typically <50 nM), inducing PARP trapping on DNA and replication fork collapse [3] [7].

  • Kinase Inhibition Rationale:

  • Indazole derivatives exhibit high affinity for oncogenic kinases through ATP-binding site competition. The 3-ethyl group enhances hydrophobic pocket occupation in kinases like BCR-ABL and VEGFR [5] [9].
  • Kinase inhibition disrupts proliferative signaling (BCR-ABL), angiogenesis (VEGFR), and survival pathways (PDGFR), complementing DNA repair blockade [5].
  • Crucially, indazole-based kinase inhibitors demonstrate efficacy against gatekeeper mutants (e.g., T315I in BCR-ABL), addressing key resistance mechanisms in targeted therapies [5].

Table 3: Complementary Anticancer Mechanisms Enabled by Dual Targeting

Target SystemBiological Consequence of InhibitionTherapeutic Outcome
PARP-1 Pathway• Trapped PARP-DNA complexes • BER pathway disruption • NAD⁺/ATP depletion • Synthetic lethality in HR-deficient cellsDNA damage overload Replication fork collapse Selective tumor cell death
Kinase Pathways• Blocked proliferative signaling • Anti-angiogenic effects • Inhibition of survival pathways • Overcome drug resistance mutationsTumor growth inhibition Metastasis suppression Chemosensitization

The hybrid design potentially overcomes limitations of single-target agents: Kinase inhibition may counteract PARP inhibitor resistance driven by kinase-mediated survival pathways, while PARP inhibition enhances cytotoxicity in tumors with DNA repair defects. Precedent exists for such synergy – veliparib (PARPi) combined with kinase inhibitors demonstrates improved efficacy in triple-negative breast cancer models [3] [7]. Molecular modeling suggests the benzamide-indazole hybrid can simultaneously engage PARP-1's catalytic domain and kinase ATP-binding pockets, though empirical confirmation is required [1] [5].

Properties

CAS Number

920315-33-9

Product Name

N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide

IUPAC Name

N-(2-aminophenyl)-4-[(3-ethylindazol-1-yl)methyl]benzamide

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C23H22N4O/c1-2-20-18-7-3-6-10-22(18)27(26-20)15-16-11-13-17(14-12-16)23(28)25-21-9-5-4-8-19(21)24/h3-14H,2,15,24H2,1H3,(H,25,28)

InChI Key

BOOPPGCBDXALMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.